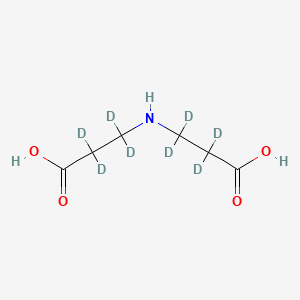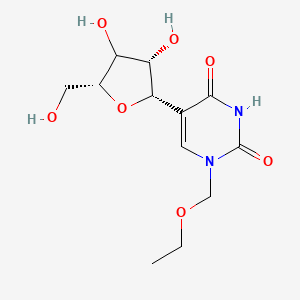
G-quadruplex DNA fluorescence probe 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
G-quadruplex DNA fluorescence probe 1 is a specialized compound designed to detect and visualize G-quadruplex structures in DNA. G-quadruplexes are unique, noncanonical nucleic acid structures formed by guanine-rich sequences. These structures play crucial roles in various biological processes, including gene regulation, DNA replication, and genome stability. The development of fluorescence probes like this compound has significantly advanced the study of these structures by allowing researchers to visualize and analyze them in real-time.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of G-quadruplex DNA fluorescence probe 1 typically involves multiple steps, including the preparation of the fluorescent moiety and its subsequent conjugation to a G-quadruplex binding ligand. The fluorescent moiety is often synthesized through a series of organic reactions, such as condensation, cyclization, and functional group modifications. The G-quadruplex binding ligand is usually a small molecule or peptide that specifically recognizes and binds to G-quadruplex structures.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to monitor the synthesis and purification processes.
Chemical Reactions Analysis
Types of Reactions
G-quadruplex DNA fluorescence probe 1 undergoes various chemical reactions, including:
Oxidation: The probe can undergo oxidation reactions, which may affect its fluorescence properties.
Reduction: Reduction reactions can also influence the probe’s fluorescence behavior.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the probe’s structure and binding affinity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original probe, each with distinct fluorescence properties and binding affinities. These derivatives can be used to study different aspects of G-quadruplex structures and their interactions with other molecules.
Scientific Research Applications
G-quadruplex DNA fluorescence probe 1 has a wide range of scientific research applications, including:
Chemistry: Used to study the structure and stability of G-quadruplexes and their interactions with small molecules and metal ions.
Biology: Employed to visualize G-quadruplex structures in living cells and to investigate their roles in gene regulation and genome stability.
Medicine: Utilized in cancer research to explore the potential of G-quadruplexes as therapeutic targets and to develop new anticancer drugs.
Industry: Applied in the development of diagnostic tools and biosensors for detecting specific DNA sequences and genetic mutations.
Mechanism of Action
The mechanism of action of G-quadruplex DNA fluorescence probe 1 involves its specific binding to G-quadruplex structures. The probe’s fluorescent moiety emits light upon binding to the G-quadruplex, allowing researchers to visualize and track these structures in real-time. The binding of the probe to the G-quadruplex can also stabilize the structure, influencing its biological functions. The molecular targets of the probe include guanine-rich sequences in DNA, and the pathways involved are related to gene regulation, DNA replication, and genome stability.
Comparison with Similar Compounds
G-quadruplex DNA fluorescence probe 1 is unique in its high specificity and sensitivity for G-quadruplex structures. Similar compounds include:
Thioflavin T: A fluorescent dye that binds to G-quadruplexes and amyloid fibrils.
N-methyl mesoporphyrin IX: A porphyrin-based compound that selectively binds to G-quadruplexes.
Pyridostatin: A small molecule that stabilizes G-quadruplex structures and inhibits their unwinding by helicases.
Compared to these compounds, this compound offers enhanced fluorescence properties and greater selectivity for specific G-quadruplex topologies, making it a valuable tool for studying these structures in various biological contexts.
Properties
Molecular Formula |
C27H31IN2O3 |
|---|---|
Molecular Weight |
558.4 g/mol |
IUPAC Name |
9-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-3-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]carbazole;iodide |
InChI |
InChI=1S/C27H31N2O3.HI/c1-28-14-6-5-7-23(28)12-10-22-11-13-27-25(21-22)24-8-3-4-9-26(24)29(27)15-16-31-19-20-32-18-17-30-2;/h3-14,21H,15-20H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MJVDWGWQDFLTSB-UHFFFAOYSA-M |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC3=C(C=C2)N(C4=CC=CC=C43)CCOCCOCCOC.[I-] |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CCOCCOCCOC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)




![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)




